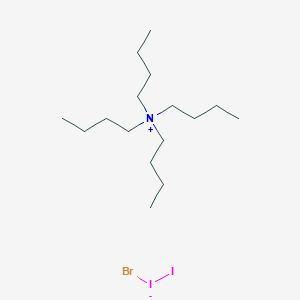![molecular formula C19H14ClNO4S B1417992 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid CAS No. 885269-88-5](/img/structure/B1417992.png)
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the chloro group, the formation of the sulfonamido group, and finally the attachment of these groups to the benzoic acid moiety . The exact methods would depend on the specific conditions and reagents used.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, while the chlorobiphenyl group could participate in reactions typical of halogenated aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar biphenyl and chloro groups .Applications De Recherche Scientifique
Synthesis and Characterization
Sulfonamides, including structures similar to 3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid, have been synthesized through various methods, demonstrating their potential in scientific research for the development of new chemical entities. A notable method involves the condensation of substituted benzenesulfonyl chlorides and 4-aminobenzoic acid under ultrasound irradiation conditions, leading to yields of more than 90% for the synthesized sulfonamides. These compounds were characterized by their physical constants, analytical, and spectroscopic data, highlighting their relevance in antimicrobial studies (Dineshkumar & Thirunarayanan, 2019).
Solid Forms and Structural Analysis
Research has focused on the development of multi-component solid forms of related compounds, such as 4-Chloro Salicylic Acid-5-Sulfonamide (CSAS). These forms include hydrates and cocrystals, which were analyzed using X-ray single-crystal techniques and other structural characterization methods. The study of these solid forms contributes to our understanding of the molecular interactions and lattice energies within these compounds, providing insights into their potential applications (Alexandru et al., 2021).
Antimicrobial Activity
Sulfonamide-amide derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. The synthesis involves amide coupling followed by reaction with chlorosulfonic acid and treatment with various anilines, leading to significant in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in the development of new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Eco-Friendly Synthesis Methods
The pursuit of eco-friendly synthesis methods for sulfonamide and sulfonate derivatives is an area of active research. One study reports a simple, efficient, and eco-friendly method for the synthesis of these derivatives under green conditions using water and sodium carbonate as HCl scavengers. The high yields and purities obtained, along with the confirmation of product structures through X-ray crystallography, underscore the importance of developing sustainable synthesis methods (Almarhoon et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[4-(4-chlorophenyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4S/c20-16-8-4-13(5-9-16)14-6-10-18(11-7-14)26(24,25)21-17-3-1-2-15(12-17)19(22)23/h1-12,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWHXPBIKFOIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660089 | |
| Record name | 3-[(4'-Chloro[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid | |
CAS RN |
885269-88-5 | |
| Record name | 3-[(4'-Chloro[1,1'-biphenyl]-4-sulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine](/img/structure/B1417910.png)





![[3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)propyl]dimethylamine dihydrochloride](/img/structure/B1417921.png)

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)


![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
